molecular formula C20H10FNO6S B14994863 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

Cat. No.: B14994863
M. Wt: 411.4 g/mol
InChI Key: AKIVWTJOPWMCPK-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a fluorophenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a thiol and a halogenated phenol, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Esterification with 2-Nitrobenzoic Acid: The final step involves the esterification of the benzoxathiol intermediate with 2-nitrobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-2-oxoethyl 4-chloro-2-nitrobenzoate: Similar in structure but with a chloro group instead of a benzoxathiol ring.

    2-{Benzyl[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 2-nitrobenzoate: Contains a thiazole ring instead of a benzoxathiol ring.

Uniqueness

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate is unique due to its benzoxathiol ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H10FNO6S

Molecular Weight

411.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-nitrobenzoate

InChI

InChI=1S/C20H10FNO6S/c21-12-7-5-11(6-8-12)15-9-13(10-17-18(15)28-20(24)29-17)27-19(23)14-3-1-2-4-16(14)22(25)26/h1-10H

InChI Key

AKIVWTJOPWMCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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